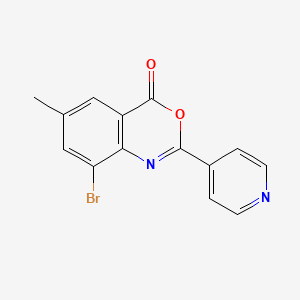
8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one is a synthetic organic compound that belongs to the benzoxazinone family. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a pyridinyl group attached to a benzoxazinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization and functional group modifications. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistency and reproducibility of the compound.
Chemical Reactions Analysis
Types of Reactions
8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and therapeutic agents.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
8-chloro-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one: Contains a chlorine atom instead of bromine, leading to different chemical properties.
8-bromo-6-methyl-2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one: The position of the pyridinyl group is different, which can influence its interactions and applications.
Uniqueness
8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one is unique due to the presence of the bromine atom and the specific positioning of the pyridinyl group. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
8-bromo-6-methyl-2-pyridin-4-yl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c1-8-6-10-12(11(15)7-8)17-13(19-14(10)18)9-2-4-16-5-3-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNXFBUEARYSHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=C(OC2=O)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,4-dichlorophenoxy)-N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B604086.png)
![2,2,2-trifluoro-N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B604088.png)
![N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B604089.png)
![2-[(3-chlorobenzoyl)amino]-N-(2-pyridinyl)benzamide](/img/structure/B604091.png)
![4-({2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}amino)-2H-chromen-2-one](/img/structure/B604093.png)
![4-({2-[4-(4-chlorobenzoyl)-1-piperazinyl]ethyl}amino)-2H-chromen-2-one](/img/structure/B604094.png)
![2-fluoro-N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}benzamide](/img/structure/B604095.png)
![3-chloro-N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}benzamide](/img/structure/B604097.png)
![3,5-dimethoxy-N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}benzamide](/img/structure/B604099.png)
![4-methoxy-N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}benzamide](/img/structure/B604102.png)
![N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}-2-furamide](/img/structure/B604103.png)
![3-fluoro-N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}benzamide](/img/structure/B604104.png)
![5-bromo-N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}furan-2-carboxamide](/img/structure/B604105.png)
![N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}-2-thiophenecarboxamide](/img/structure/B604106.png)
